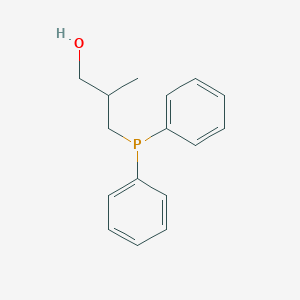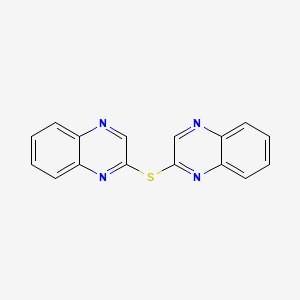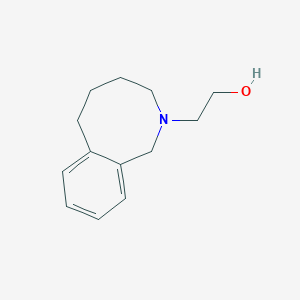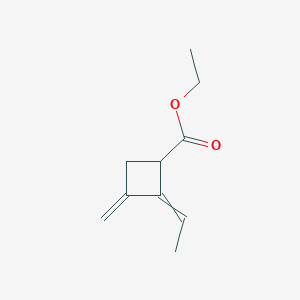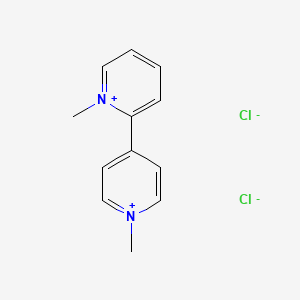
1,1'-Dimethyl-2,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride is a quaternary ammonium compound with the molecular formula C${12}$H${14}$Cl${2}$N${2}$. This compound is known for its unique structural properties, which include two pyridine rings connected by a single bond, each substituted with a methyl group at the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride can be synthesized through several methods. One common approach involves the methylation of 2,4’-bipyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
2,4’-Bipyridine+2CH3I→1,1’-Dimethyl-2,4’-bipyridin-1-ium iodide
The resulting iodide salt can then be converted to the dichloride salt by treatment with silver chloride:
1,1’-Dimethyl-2,4’-bipyridin-1-ium iodide+2AgCl→1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride+2AgI
Industrial Production Methods
In industrial settings, the production of 1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride often involves large-scale methylation processes using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridinium ion to its corresponding bipyridine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the pyridine rings, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine compound.
科学研究应用
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is employed in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism by which 1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
相似化合物的比较
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1,1’-Dimethyl-3,3’-bipyridinium dichloride: This compound has similar properties but differs in the position of the methyl groups, affecting its reactivity and applications.
Uniqueness
1,1’-Dimethyl-2,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
112270-25-4 |
|---|---|
分子式 |
C12H14Cl2N2 |
分子量 |
257.16 g/mol |
IUPAC 名称 |
1-methyl-2-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-6-11(7-10-13)12-5-3-4-8-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
LPFACPWPQRAQNZ-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=[N+]2C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
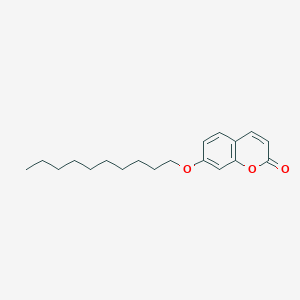

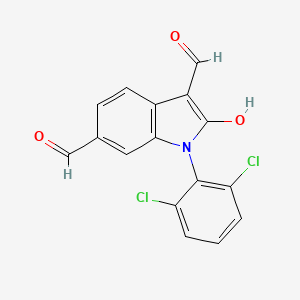
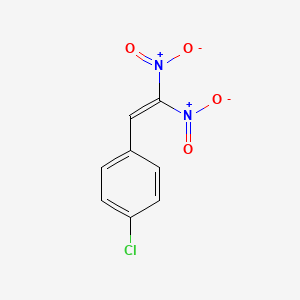
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
